

Application Notes: The AZ-23 Protocol for Cell Viability Assessment

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Compound of Interest

Compound Name: AZ-23

Cat. No.: B1192255

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Introduction

The **AZ-23** protocol provides a robust and sensitive method for assessing cell viability, a critical parameter in toxicology, drug discovery, and cancer research. This protocol is based on the quantification of a specific intracellular enzyme activity that is directly proportional to the number of viable cells in a given population. The **AZ-23** assay is distinguished by its high signal-to-noise ratio, broad linearity, and compatibility with high-throughput screening platforms. Its mechanism allows for the discrimination between viable, apoptotic, and necrotic cells, offering deeper insights into the mode of action of cytotoxic compounds.

Principle of the Assay

The **AZ-23** protocol utilizes a proprietary, cell-permeable substrate that is cleaved by a constitutively active intracellular protease found only in metabolically active cells. Upon cleavage, the substrate releases a fluorophore, which can be detected using a standard fluorescence plate reader. The intensity of the fluorescent signal is directly correlated with the number of viable cells. A secondary, cell-impermeable DNA-binding dye is included to simultaneously quantify dead cells by staining the nuclei of membrane-compromised cells.

Experimental Protocols

I. Reagent Preparation

- **AZ-23 Viability Reagent (1000X):** Reconstitute the lyophilized reagent with 100 μ L of DMSO to create a 1000X stock solution. Mix by vortexing for 10 minutes. Store at -20°C, protected from light.
- **Dead Cell Stain (500X):** The reagent is supplied as a ready-to-use solution in DMSO. Store at -20°C.
- **Assay Buffer (1X):** The protocol requires a 1X PBS buffer (pH 7.4). Prepare from a 10X stock or use a commercially available solution.

II. Cell Plating

- Harvest and count cells using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well, clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

III. Compound Treatment

- Prepare serial dilutions of the test compounds in complete growth medium.
- Remove the medium from the wells and add 100 μ L of the compound dilutions. Include vehicle-only wells as a negative control.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

IV. Assay Procedure

- Prepare the **AZ-23 Working Solution** by diluting the 1000X **AZ-23 Viability Reagent** and the 500X Dead Cell Stain in 1X Assay Buffer. For each well, prepare 100 μ L of working solution.
- Carefully add 100 μ L of the **AZ-23 Working Solution** to each well.
- Incubate the plate for 30 minutes at room temperature, protected from light.

- Measure the fluorescence using a microplate reader with the following settings:
 - Viable Cells: Excitation: 485 nm, Emission: 520 nm
 - Dead Cells: Excitation: 535 nm, Emission: 617 nm

Data Presentation

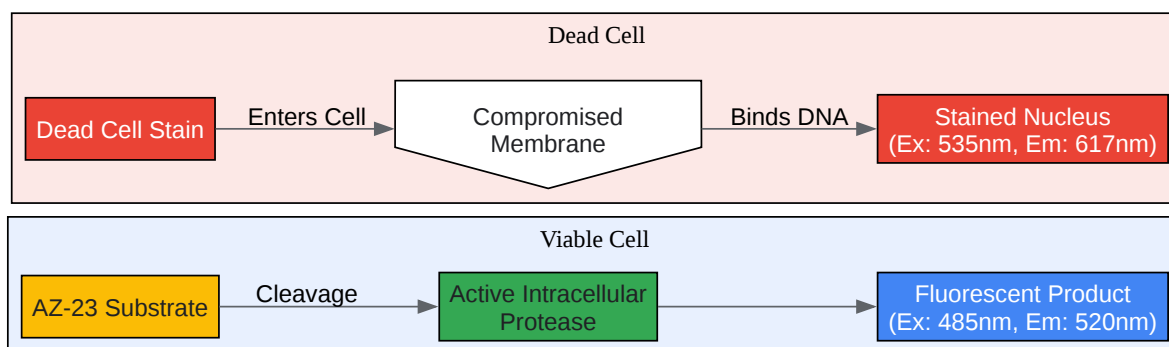
Table 1: Comparative IC50 Values of Compound X in Various Cancer Cell Lines

Cell Line	Compound X IC50 (μM)
MCF-7	5.2 ± 0.4
A549	12.8 ± 1.1
HeLa	8.5 ± 0.7
HepG2	21.3 ± 2.5

Table 2: Percentage of Viable, Apoptotic, and Necrotic Cells after Treatment

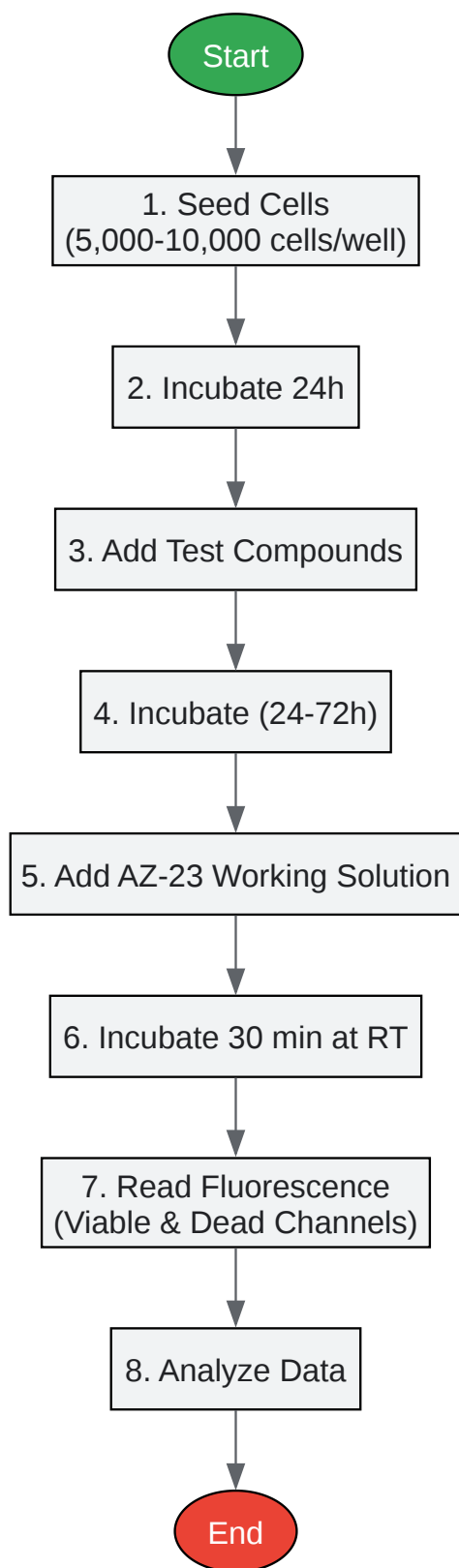
Treatment	% Viable Cells	% Apoptotic Cells	% Necrotic Cells
Vehicle Control	98.1 ± 1.2	1.5 ± 0.3	0.4 ± 0.1
Compound Y (10 μM)	45.6 ± 3.8	42.1 ± 3.5	12.3 ± 1.9
Staurosporine (1 μM)	10.2 ± 2.1	85.3 ± 4.2	4.5 ± 0.8

Mandatory Visualizations



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Caption: Mechanism of the **AZ-23** cell viability and cytotoxicity assay.



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Caption: Experimental workflow for the **AZ-23** cell viability protocol.

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